![molecular formula C22H24BrN3O3S B3292257 4-bromo-N-[2-(2-furyl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide CAS No. 877648-17-4](/img/structure/B3292257.png)
4-bromo-N-[2-(2-furyl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide
Overview
Description
4-bromo-N-[2-(2-furyl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'Furaprevir' and has been studied for its antiviral properties, particularly in the treatment of Hepatitis C virus (HCV) infection.
Scientific Research Applications
Furaprevir has been extensively studied for its antiviral properties, particularly in the treatment of 4-bromo-N-[2-(2-furyl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide infection. Several clinical trials have been conducted to evaluate the efficacy and safety of Furaprevir in combination with other antiviral drugs. Studies have shown that Furaprevir can effectively inhibit the replication of 4-bromo-N-[2-(2-furyl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide, leading to a significant reduction in viral load and improved clinical outcomes.
Mechanism of Action
Furaprevir belongs to a class of drugs known as protease inhibitors, which work by inhibiting the activity of the 4-bromo-N-[2-(2-furyl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide NS3/4A protease enzyme. This enzyme is essential for the replication of 4-bromo-N-[2-(2-furyl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide, and by inhibiting its activity, Furaprevir can effectively prevent the virus from replicating and spreading.
Biochemical and Physiological Effects:
Furaprevir has been shown to have a significant impact on the biochemical and physiological processes in the body. Studies have demonstrated that Furaprevir can cause a reduction in liver enzymes, indicating a decrease in liver inflammation and damage. Additionally, Furaprevir has been shown to have a positive effect on lipid metabolism, leading to a reduction in cholesterol levels.
Advantages and Limitations for Lab Experiments
Furaprevir has several advantages for use in lab experiments, including its high potency and selectivity for 4-bromo-N-[2-(2-furyl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide protease inhibition. However, one limitation of Furaprevir is its potential for drug-drug interactions, which can impact its efficacy and safety in combination with other drugs.
Future Directions
There are several future directions for research on Furaprevir, including the development of new formulations and dosage forms for improved efficacy and safety. Additionally, further studies are needed to evaluate the long-term effects of Furaprevir and its potential for use in combination with other antiviral drugs. Finally, there is a need for research on the potential applications of Furaprevir in other viral infections and diseases.
properties
IUPAC Name |
4-bromo-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrN3O3S/c23-18-8-10-20(11-9-18)30(27,28)24-17-21(22-7-4-16-29-22)26-14-12-25(13-15-26)19-5-2-1-3-6-19/h1-11,16,21,24H,12-15,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXQOLVADYXGQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CNS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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